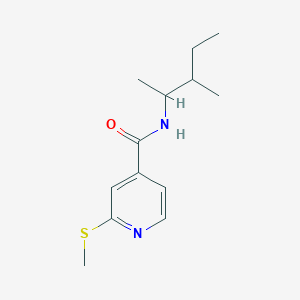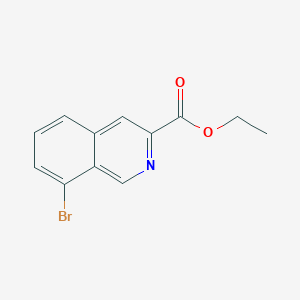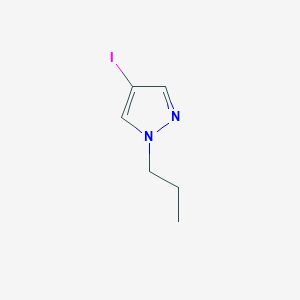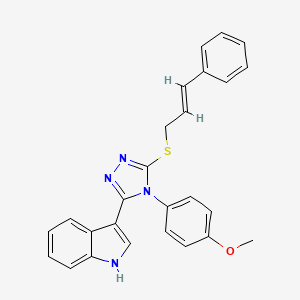
(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and a cinnamylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced through a coupling reaction between the triazole intermediate and an indole derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Attachment of the Cinnamylthio Group: The cinnamylthio group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with a cinnamyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and indole moiety can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects. The cinnamylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a benzylthio group instead of a cinnamylthio group.
(E)-3-(5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a methylthio group instead of a cinnamylthio group.
(E)-3-(5-(phenylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a phenylthio group instead of a cinnamylthio group.
Uniqueness
The uniqueness of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in the presence of the cinnamylthio group, which can impart distinct chemical and biological properties compared to its analogs. This group may enhance the compound’s reactivity, binding affinity, or stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-31-21-15-13-20(14-16-21)30-25(23-18-27-24-12-6-5-11-22(23)24)28-29-26(30)32-17-7-10-19-8-3-2-4-9-19/h2-16,18,27H,17H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDIPBRKVTUFIO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
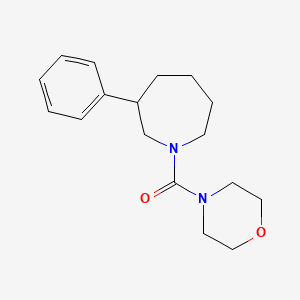
![rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2518839.png)
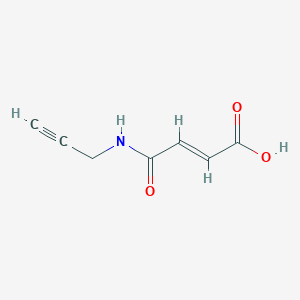
![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)
![3-(3-methoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2518847.png)
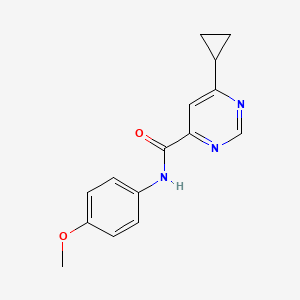
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)
![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)
